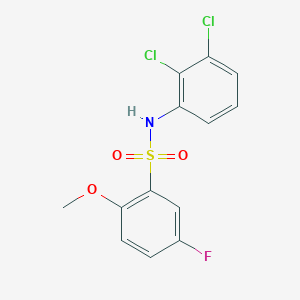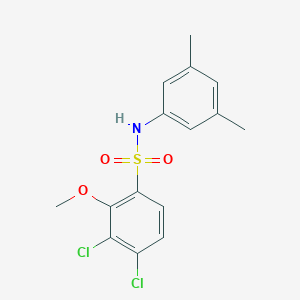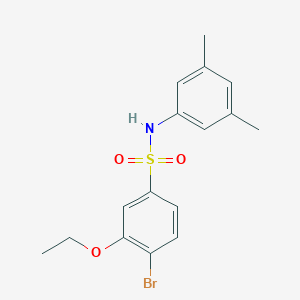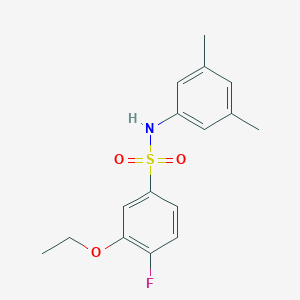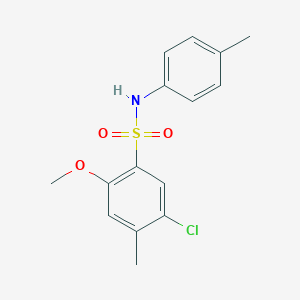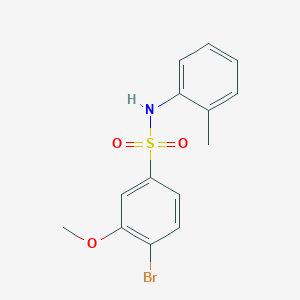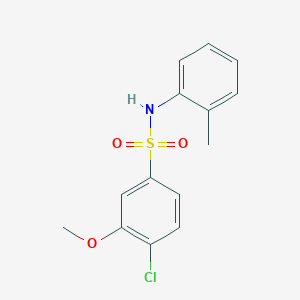![molecular formula C12H13BrN2O3S B288431 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether, also known as BISEE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BISEE is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether involves its interaction with HSP90, which is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins involved in cell growth and survival. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether binds to the ATP-binding site of HSP90, thereby inhibiting its function and leading to the degradation of its client proteins. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has been shown to have various biochemical and physiological effects. Studies have shown that 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has been studied for its effects on the immune system and has been shown to modulate the production of cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its specificity for HSP90, which makes it a potent inhibitor of cancer cell growth. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system. The limitations of using 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
未来方向
For research on 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether include the development of more efficient synthesis methods, the study of its efficacy in vivo, and the identification of its potential applications in other fields of scientific research. Additionally, further studies are needed to determine the optimal dosage and administration of 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether and to investigate its potential side effects.
合成方法
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether can be synthesized using various methods, including the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting compound is then reduced using a suitable reducing agent to obtain 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether. Other methods of synthesis include the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl azide or the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl hydrazine.
科学研究应用
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether inhibits the growth of cancer cells by targeting the heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has also been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in prostate cancer cells. Additionally, 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
属性
产品名称 |
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether |
|---|---|
分子式 |
C12H13BrN2O3S |
分子量 |
345.21 g/mol |
IUPAC 名称 |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-14-9(15)2/h4-8H,3H2,1-2H3 |
InChI 键 |
XXBMZCFLYIAQBW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
规范 SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







